molecular formula C16H18N2OS B5205778 5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B5205778
M. Wt: 286.4 g/mol
InChI Key: VPCIMTKEHJTASC-UHFFFAOYSA-N
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Description

5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring, along with a pyridine ring and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with the formation of the benzothiophene core through a cyclization reaction involving a thiophene derivative and a benzene derivative

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts might be used to enhance the reaction rates and yields. The purification of the final product would involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction might yield thiols or sulfides

Scientific Research Applications

5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-ethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide apart is its unique combination of a benzothiophene core with a pyridine ring and an ethyl group. This specific structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-ethyl-N-pyridin-3-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-11-5-6-14-12(8-11)9-15(20-14)16(19)18-13-4-3-7-17-10-13/h3-4,7,9-11H,2,5-6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCIMTKEHJTASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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